2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer properties by inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and inhibiting endoplasmic reticulum stress .
Comparison with Similar Compounds
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties, similar to this compound. The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-9-7-12(8-10-14)15-11-25-17-16(15)18(22)21(19(24)20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJJZIJCUJECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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